24-Deacetylalisol O

概要

説明

24-Deacetylalisol O is a natural product derived from the plant Alisma plantago-aquatica Linn . It belongs to the class of protostane triterpenes, which are known for their unique structural characteristics and biological activities . This compound has a molecular formula of C30H46O4 and a molecular weight of 470.7 .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 24-Deacetylalisol O typically involves the extraction and isolation from the rhizomes of Alisma orientale . The process includes silica gel column chromatography to separate the compound from other constituents . Specific reaction conditions and detailed synthetic routes are not widely documented, indicating that the primary method of obtaining this compound is through natural extraction.

Industrial Production Methods: Industrial production of this compound is not well-established, primarily due to its natural origin and the complexity of its structure. The compound is usually produced in small quantities for research purposes, using extraction techniques from plant sources .

化学反応の分析

Types of Reactions: 24-Deacetylalisol O can undergo various chemical reactions, including oxidation, reduction, and substitution. detailed studies on the specific reactions and conditions are limited.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and solvents like chloroform, dichloromethane, and ethyl acetate . The exact conditions depend on the desired reaction and the specific experimental setup.

Major Products Formed: The major products formed from the reactions of this compound are not extensively documented. Further research is needed to elucidate the detailed reaction pathways and products.

科学的研究の応用

24-Deacetylalisol O has several applications in scientific research, particularly in the fields of pharmaceuticals, cosmetics, and health products . It is used as an analytical standard for high-performance liquid chromatography (HPLC) methods and as a screening agent for plant extracts with unknown secondary metabolites .

作用機序

The mechanism of action of 24-Deacetylalisol O is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. Studies on related compounds suggest that it may modulate pathways involved in lipid metabolism, hepatoprotection, and anti-inflammatory responses . Further research is needed to clarify the exact molecular targets and mechanisms.

類似化合物との比較

24-Deacetylalisol O is part of the protostane triterpene family, which includes compounds like alisol O, alisol F 24-acetate, and alisol A 24-acetate . These compounds share similar structural features but differ in their specific functional groups and biological activities . The uniqueness of this compound lies in its specific structural configuration and potential biological effects, which distinguish it from other protostane triterpenes .

Conclusion

This compound is a fascinating compound with significant potential in various scientific research fields

生物活性

24-Deacetylalisol O, a triterpene compound derived from Alisma orientale, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

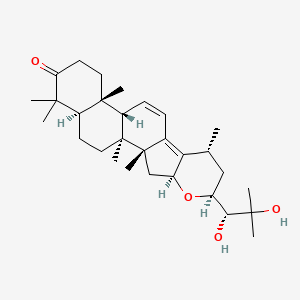

This compound is classified within the protostane and fusidane triterpenes. Its chemical structure can be represented as follows:

- Molecular Formula : C30H48O5

- CAS Number : 1067510-31-9

1. Hepatoprotective Effects

Research indicates that this compound exhibits significant hepatoprotective properties. In vitro studies have shown that it can mitigate liver damage induced by D-galactosamine, a common hepatotoxin. For instance, related compounds like alisol A 24-acetate demonstrated a reduction in liver damage by 100% in similar assays .

| Compound | Activity | IC50 (μM) | Reference |

|---|---|---|---|

| Alisol A 24-acetate | Hepatoprotective | 7.7 | |

| Alisol F 24-acetate | Hepatitis B inhibition | 5.1 |

2. Anti-Viral Activity

This compound has shown potential against viral infections, particularly hepatitis B virus (HBV). Compounds related to it have been documented to inhibit HBV surface antigen (HBsAg) and e antigen (HBeAg), suggesting a mechanism that may be applicable to this compound as well .

3. Anti-Tumor Properties

The compound has also been investigated for its anti-tumor effects. In various studies, triterpenes from the same family have demonstrated the ability to reverse multi-drug resistance in cancer cells, indicating a potential role in cancer therapy .

Pharmacological Mechanisms

The pharmacological effects of this compound are attributed to its interaction with various biological targets:

- Mechanism of Action : It may influence biochemical pathways involved in cell signaling and apoptosis.

- Pharmacokinetics : The presence of functional groups in its structure enhances its solubility and bioavailability, making it a candidate for therapeutic applications.

Case Studies

Several case studies highlight the efficacy of triterpenes similar to this compound:

- Hepatotoxicity Reversal : A study involving hypercholesterolemic rats demonstrated that administration of triterpenes led to a significant reduction in blood cholesterol levels by up to 61% .

- Viral Load Reduction : Clinical observations noted that patients treated with related compounds experienced substantial decreases in HBV DNA levels, showcasing the antiviral potential of these triterpenes.

特性

IUPAC Name |

(1S,2R,4S,6S,8R,13S,14S,19R)-6-[(1R)-1,2-dihydroxy-2-methylpropyl]-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-17-15-19(25(32)27(4,5)33)34-20-16-30(8)18(24(17)20)9-10-22-28(6)13-12-23(31)26(2,3)21(28)11-14-29(22,30)7/h9-10,17,19-22,25,32-33H,11-16H2,1-8H3/t17-,19+,20+,21+,22+,25-,28+,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFQEWOYCZTQFY-OZBSICFQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC2C1=C3C=CC4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)C(C(C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](O[C@@H]2C1=C3C=C[C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C2)C)C)(C)C)C)[C@H](C(C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。